

# An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)ethanone

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## Compound of Interest

Compound Name:	1-(5-Bromo-2-fluorophenyl)ethanone
Cat. No.:	B170812

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safety information for **1-(5-Bromo-2-fluorophenyl)ethanone**. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3]

## Chemical and Physical Properties

**1-(5-Bromo-2-fluorophenyl)ethanone** is a halogenated aromatic ketone.[4] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

Property	Value	Source(s)
CAS Number	198477-89-3	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C8H6BrFO	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	217.04 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	42 °C	<a href="#">[1]</a>
Boiling Point	251 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Density	1.535 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	106 °C	<a href="#">[1]</a>
Physical Form	White to orange to green solid, pale yellow solid, or orange oil. <a href="#">[2]</a> <a href="#">[3]</a>	
Solubility	Slightly soluble in water. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>	
Storage	Sealed in a dry environment at room temperature. <a href="#">[1]</a> <a href="#">[8]</a>	
Purity	Typically ≥98%	<a href="#">[5]</a> <a href="#">[8]</a>
InChI Key	XNRQIHIOKXQSPG- UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-(5-Bromo-2-fluorophenyl)ethanone**. The following table details its proton nuclear magnetic resonance (<sup>1</sup>H NMR) and mass spectrometry (MS) data.

Spectrum Type	Details	Source(s)
<sup>1</sup> H NMR	(300 MHz, CDCl <sub>3</sub> ): δ 7.98 (dd, J = 6.4, 2.6 Hz, 1H), 7.61 (ddd, J = 8.7, 4.3, 2.6 Hz, 1H), 7.05 (dd, J = 10.4, 8.7 Hz, 1H), 2.64 (d, J = 4.9 Hz, 3H).	[2][3]
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ 7.99 (dd, J = 6.4, 2.8 Hz, 1H), 7.63–7.59 (m, 1H), 7.05 (dd, J = 10.0, 10.0 Hz, 1H), 2.64 (d, J = 5.0 Hz, 3H).	[10]
Mass Spec. (ESI-MS)	m/z 217 [M+H] <sup>+</sup>	[2][3]

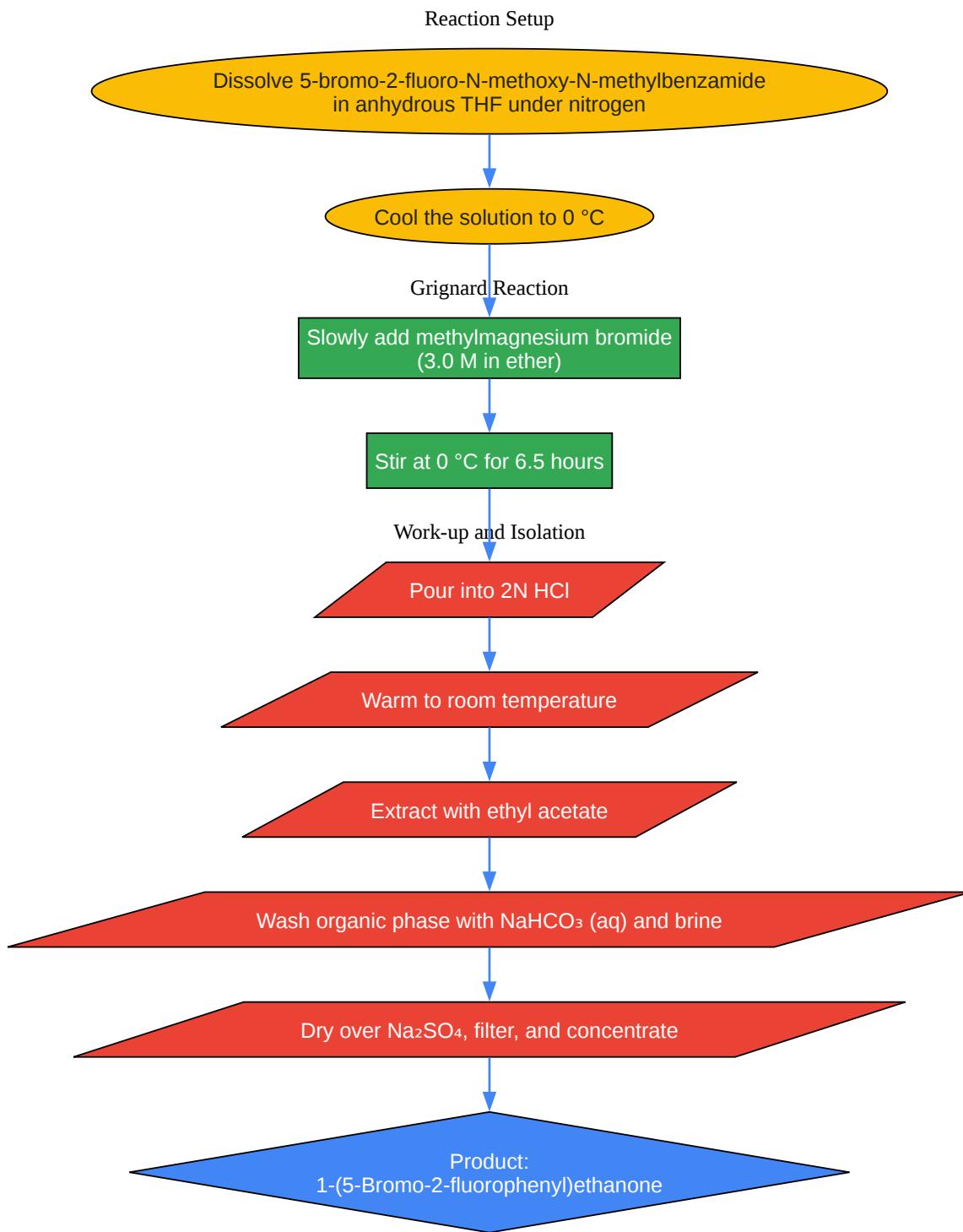
## Synthesis and Experimental Protocols

**1-(5-Bromo-2-fluorophenyl)ethanone** is primarily synthesized through the Grignard reaction of a substituted benzamide with a methyl magnesium halide. The following protocols are derived from patented and documented procedures.

### Protocol 1: Synthesis from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

This is a common and high-yield method for producing the target compound.

Experimental Workflow:



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Caption: Synthesis workflow for **1-(5-Bromo-2-fluorophenyl)ethanone**.

**Detailed Methodology:**

- A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (106 g, 404 mmol) in anhydrous tetrahydrofuran (THF) (1.7 L) is prepared in a dry flask under a nitrogen atmosphere.[2][3]
- The solution is cooled to 0 °C.[2][3]
- A 3.0 M solution of methylmagnesium bromide in ether (270 mL, 808 mmol) is added slowly to the cooled solution.[2][3]
- The reaction mixture is stirred at 0 °C for 6.5 hours.[2][3]
- After the reaction is complete, the solution is carefully poured into 2N hydrochloric acid (1 L) and allowed to warm to room temperature.[2]
- The product is extracted with ethyl acetate (2 x 1 L).[2][3]
- The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (500 mL) and brine (500 mL).[2][3]
- The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product as an orange oil (85.2 g, 97% yield).[2][3]

## Protocol 2: Alternative Synthesis and Purification

This protocol provides an alternative work-up and includes purification details.

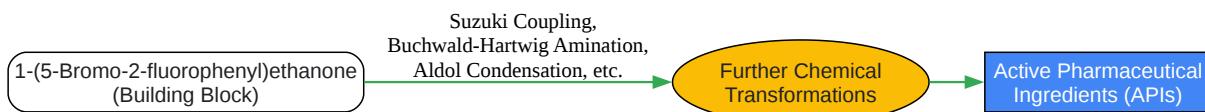
**Methodology:**

- A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (3.73 g, 14.2 mmol) in tetrahydrofuran (24 mL) is treated dropwise with a 3 M solution of methyl magnesium chloride in THF (5.69 mL, 17 mmol) at a temperature between 12–16 °C.[2]
- After the addition is complete, the reaction mixture is heated to reflux.[2]
- Upon completion, the reaction is quenched with a saturated ammonium chloride solution (25 mL) under ice cooling.[2]

- The mixture is diluted with ethyl acetate (50 mL), and the aqueous layer is separated and re-extracted with an additional 50 mL of ethyl acetate.[2]
- The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
- The crude product is purified by column chromatography on silica gel (eluent: heptane/ethyl acetate = 4:1) to afford **1-(5-bromo-2-fluorophenyl)ethanone** as a pale yellow solid (2.6 g, 84% yield).[2]

## Reactivity and Applications in Drug Development

**1-(5-Bromo-2-fluorophenyl)ethanone** serves as a key building block in medicinal chemistry, primarily as an intermediate for the synthesis of more complex pharmaceutical agents.[1][2][3] The presence of the bromine and fluorine atoms, along with the ketone functional group, provides multiple reactive sites for further chemical modifications.



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Caption: Role as a pharmaceutical intermediate.

The bromo- and fluoro-substituents can be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The ketone group can be involved in reactions such as reductions, aldol condensations, or the formation of imines and other derivatives, making this compound a versatile starting material in drug discovery pipelines.

## Safety and Handling

Appropriate safety precautions must be taken when handling **1-(5-Bromo-2-fluorophenyl)ethanone**. The available safety data is summarized below.

Category	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	[8]
Signal Word	Warning	[8]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[8][11]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).	[8][11]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.	[11][12]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.	[11][12]
Handling	Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.	[11][12][13]

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Storage	Keep container tightly closed. Store in a cool, dry, and well-ventilated place.	[11][12][13]
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